![molecular formula C23H25N3O5 B2465491 methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-34-2](/img/no-structure.png)

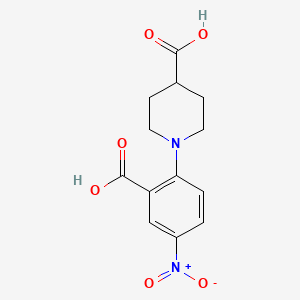

methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

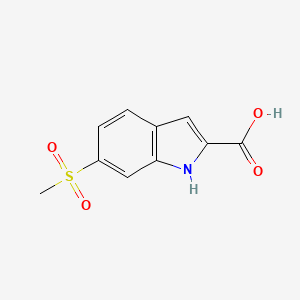

Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate, also known as MBQ-167, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives and has been shown to exhibit various biological activities.

Wissenschaftliche Forschungsanwendungen

Antimalarial and Antitumor Activities

Quinazoline derivatives have shown significant potential in medical research due to their antimalarial and antitumor properties. Research indicates that certain quinazolines exhibit potent effects against malaria parasites and leukemia cells. For example, Zhou et al. (1989) synthesized 2,4-diamino-6-(N-methyl-substituted benzylamino) quinazolines and found them effective against Plasmodium berghei in mice and leukemia cells in culture (Zhou et al., 1989). Similarly, Elslager et al. (1983) synthesized a series of 6-[(arylamino)methyl]-2,4-quinazolinediamines, including trimetrexate, which showed a broad spectrum of antitumor effects (Elslager et al., 1983).

Synthesis Methods and Derivative Formation

Recent advancements in synthesis methods have expanded the potential applications of quinazoline derivatives. Ayambekam and Ghashang (2020) investigated the use of sodium silicate and SnFe2O4 nano-particles in a four-component reaction to synthesize various quinazoline derivatives (Ayambekam & Ghashang, 2020). Additionally, Chern et al. (1988) explored the reactions of anthranilamide with isocyanates to produce different quinazoline derivatives, demonstrating the versatility of these compounds (Chern et al., 1988).

Cardiotonic and Anticonvulsant Effects

Quinazoline derivatives have also been studied for their potential cardiotonic and anticonvulsant properties. Nomoto et al. (1996) synthesized optically active quinazoline derivatives and evaluated their cardiotonic effects, finding significant potential for the treatment of congestive heart failure (Nomoto et al., 1996). El Kayal et al. (2022) focused on synthesizing benzylsubstituted derivatives of quinazolines for anticonvulsant activity evaluation, highlighting the therapeutic potential of these compounds (El Kayal et al., 2022).

Antihypertensive Activity

The antihypertensive properties of quinazoline derivatives have been explored as well. Alagarsamy and Pathak (2007) synthesized a series of triazoloquinazolines and found them to exhibit significant antihypertensive activity in rats, suggesting their use in managing hypertension (Alagarsamy & Pathak, 2007).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate' involves the condensation of 2-amino-5-benzylpentanoic acid with ethyl acetoacetate to form the intermediate compound, which is then cyclized with anthranilic acid to yield the final product.", "Starting Materials": [ "2-amino-5-benzylpentanoic acid", "ethyl acetoacetate", "anthranilic acid", "methyl iodide", "triethylamine", "diethyl ether", "dichloromethane", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the amino group of 2-amino-5-benzylpentanoic acid with methyl iodide and triethylamine in diethyl ether to form the methyl ester derivative.", "Step 2: Condensation of the methyl ester derivative with ethyl acetoacetate in the presence of sodium hydroxide in ethanol to form the intermediate compound.", "Step 3: Cyclization of the intermediate compound with anthranilic acid in the presence of hydrochloric acid in dichloromethane to yield the final product.", "Step 4: Purification of the final product by recrystallization from a mixture of dichloromethane and water, followed by drying under vacuum to obtain the pure compound." ] } | |

CAS-Nummer |

896384-34-2 |

Molekularformel |

C23H25N3O5 |

Molekulargewicht |

423.469 |

IUPAC-Name |

methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C23H25N3O5/c1-31-22(29)17-11-12-18-19(14-17)25-23(30)26(21(18)28)13-7-3-6-10-20(27)24-15-16-8-4-2-5-9-16/h2,4-5,8-9,11-12,14H,3,6-7,10,13,15H2,1H3,(H,24,27)(H,25,30) |

InChI-Schlüssel |

DKPHTOFIEPUZPL-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2465411.png)

![4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2465413.png)

![6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2465415.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465417.png)

![N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2465426.png)

![[4-(Morpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B2465431.png)